5-chloro-N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a synthetic organic compound with a molecular formula of C15H23ClN4. This compound is part of the piperidine and pyrimidine families, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to increase reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
5-chloro-N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.
Pyrimidine Derivatives: Similar compounds include pyrimidine-based drugs, which are known for their antiviral and anticancer properties.
Uniqueness
What sets 5-chloro-N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine apart is its unique combination of the piperidine and pyrimidine moieties, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H23ClN4 |
---|---|
Molecular Weight |
294.82 g/mol |
IUPAC Name |
5-chloro-N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C15H23ClN4/c1-19(15-17-9-13(16)10-18-15)14-5-7-20(8-6-14)11-12-3-2-4-12/h9-10,12,14H,2-8,11H2,1H3 |
InChI Key |
CYCCUWUHJBBQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2CCC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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